ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate
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Description
Ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
The structural analogs of this compound have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown efficacy against various bacterial and fungal strains, indicating the potential of ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate in developing new antimicrobial drugs .
Anticancer Activity
Compounds with similar structures have been assessed for their cytotoxicity against cancer cell lines. The ability to inhibit the growth of cancer cells without affecting healthy cells is a crucial aspect of anticancer drug design. This compound’s analogs have shown promise in this area, suggesting that further research could lead to the development of new anticancer therapies .
Chemical Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds. Its reactivity can be utilized to create a wide range of heterocyclic compounds with potential pharmaceutical applications .
properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-4-25-18(24)9-8-17(23)20-12-10-15-13(2)21-22(14(15)3)16-7-5-6-11-19-16/h5-7,11H,4,8-10,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPICSAAMGCWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1=C(N(N=C1C)C2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)amino)-4-oxobutanoate |
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